molecular formula C16H15N3O3 B2720289 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1207036-24-5

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2720289
CAS No.: 1207036-24-5
M. Wt: 297.314
InChI Key: WDLXBIKCUAGESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a benzofuran moiety and a cyclopentanecarboxamide group. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its electron-withdrawing properties and pharmacological relevance, particularly in antimicrobial and antifungal research .

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-14(10-5-1-2-6-10)17-16-19-18-15(22-16)13-9-11-7-3-4-8-12(11)21-13/h3-4,7-10H,1-2,5-6H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLXBIKCUAGESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide typically involves multiple steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Synthesis of 1,3,4-Oxadiazole Ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The benzofuran and oxadiazole intermediates are then coupled using suitable reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the benzofuran and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives of benzofuran.

    Reduction: Amine derivatives of oxadiazole.

    Substitution: Various substituted benzofuran and oxadiazole derivatives.

Scientific Research Applications

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares the substituents and core structures of the target compound with structurally related analogs, LMM5 and LMM11, which have been investigated for antifungal activity :

Compound 1,3,4-Oxadiazole Substituent Carboxamide/Sulfamoyl Substituent Key Structural Differences
Target Compound Benzofuran-2-yl Cyclopentanecarboxamide Bulky benzofuran; rigid cyclopentane group
LMM5 (F2368-0617) 4-Methoxyphenylmethyl 4-[Benzyl(methyl)sulfamoyl]benzamide Methoxy group; sulfamoyl H-bond donor
LMM11 (F2832-0099) Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide Smaller furan; cyclohexyl-ethyl sulfamoyl
Key Observations:
  • Oxadiazole Substituents : The benzofuran-2-yl group in the target compound is bulkier and more lipophilic than the furan-2-yl (LMM11) or 4-methoxyphenylmethyl (LMM5) groups. This may enhance membrane penetration but reduce solubility.
  • Carboxamide vs.
  • Conformational Effects : The cyclopentane ring imposes rigidity compared to the flexible alkyl chains in LMM11’s cyclohexyl-ethyl group or LMM5’s benzyl-methyl moiety.

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H16N4O3C_{19}H_{16}N_{4}O_{3}, with a molecular weight of 348.36 g/mol. The compound features a benzofuran moiety and an oxadiazole ring, which are known for their biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : The compound could modulate receptor activity, influencing cellular signaling pathways.
  • DNA/RNA Interactions : Potential interactions with nucleic acids may affect gene expression and cellular processes.

Antimicrobial Activity

Research has indicated that compounds containing benzofuran and oxadiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests a potential role in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives have also been documented. In vitro studies indicate that these compounds can reduce the production of pro-inflammatory cytokines in macrophages, indicating a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical isolates. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibacterial agent .
  • Cytotoxicity Against Cancer Cells :
    In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was found to induce significant cytotoxic effects with an IC50 value of 15 µM. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at the G1 phase .

Research Findings Summary Table

Biological ActivityObservationsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli with MIC = 32 µg/mL
AnticancerInduces apoptosis in MCF-7 cells with IC50 = 15 µM
Anti-inflammatoryReduces pro-inflammatory cytokines in macrophages

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of benzofuran-2-carboxylic acid hydrazide to form the 1,3,4-oxadiazole core. Subsequent coupling with cyclopentanecarboxamide requires precise control of reaction parameters. For example:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .

  • Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product with >95% purity .

    Step Key Parameters Yield Range
    Oxadiazole formation60–80°C, 12–24 hrs50–70%
    Amide couplingEDCI/HOBt, RT, 48 hrs60–80%

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm benzofuran and oxadiazole ring connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for biological assays). Pre-saturate solutions to avoid precipitation .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., benzofuran protons) may arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : To detect tautomeric equilibria .
  • Computational Modeling : Compare experimental 13C^{13}C chemical shifts with DFT-calculated values (e.g., using B3LYP/6-31G**) .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Engagement Assays : Use SPR (surface plasmon resonance) or thermal shift assays to identify protein targets .
  • Kinetic Studies : Measure IC50_{50} values under varying pH/temperature to infer binding modes .
  • Metabolite Profiling : LC-MS/MS to track metabolic stability and reactive intermediates .

Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace cyclopentane with other carbocycles (e.g., cyclohexane) to assess steric effects .
  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzofuran ring to enhance target affinity .
  • Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

  • Methodological Answer :

  • Quality Control : Enforce strict HPLC purity thresholds (>98%) and validate batches via 1H^1H NMR .
  • Standardized Protocols : Pre-treat cells with identical serum concentrations and passage numbers to reduce noise .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line heterogeneity, incubation time). Mitigation steps:

  • Cross-Validation : Replicate assays in ≥3 independent labs using identical protocols .
  • Meta-Analysis : Pool data from published studies (e.g., IC50_{50} values) and apply statistical weighting .

Tables of Key Data

Parameter Typical Range Method Reference
Melting Point180–185°CDifferential Scanning Calorimetry
logP2.8–3.2HPLC (Shimadzu C18)
Plasma Stability (t1/2_{1/2})4.5 hrsLC-MS/MS (rat plasma)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.